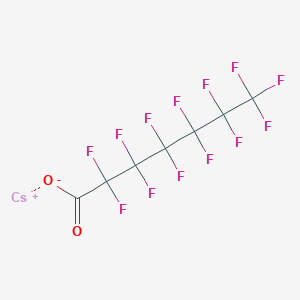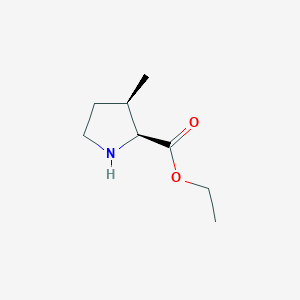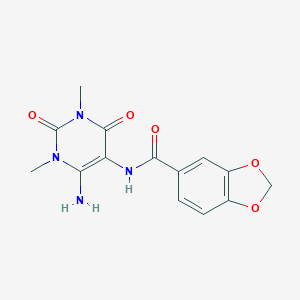
Cesium perfluoroheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate is a cesium salt of a perfluorinated carboxylic acid. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and hydrophobicity. It is used in various scientific and industrial applications, particularly in fields requiring materials with exceptional stability and resistance to harsh conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate typically involves the reaction of cesium hydroxide with 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:
CsOH+C7H2F13COOH→CsC7H2F13COO+H2O
Industrial Production Methods
Industrial production of cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and drying.
Análisis De Reacciones Químicas
Types of Reactions
Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under specific conditions.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.
Complexation Reactions: The cesium ion can form complexes with various ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a catalyst.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Complexation Reactions: Involve ligands such as crown ethers or cryptands.
Major Products
Substitution Reactions: Produce substituted perfluoroheptanoates.
Reduction Reactions: Yield perfluoroheptanol or perfluoroheptanal.
Complexation Reactions: Form cesium-ligand complexes.
Aplicaciones Científicas De Investigación
Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mecanismo De Acción
The mechanism of action of cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate is primarily related to its ability to interact with various molecular targets through its fluorinated chain and cesium ion. The fluorinated chain imparts hydrophobicity and chemical resistance, while the cesium ion can participate in ionic interactions and complex formation. These properties make it effective in applications requiring stability and resistance to harsh conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Cesium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
- Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyloxirane
- Cesium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate
Uniqueness
Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate is unique due to its specific fluorination pattern, which provides a balance of hydrophobicity and reactivity. Compared to similar compounds, it offers a distinct combination of thermal stability, chemical resistance, and the ability to form stable complexes with various ligands.
Propiedades
IUPAC Name |
cesium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O2.Cs/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGNHDXQPMGZNI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7CsF13O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382501 |
Source


|
| Record name | Cesium perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171198-24-6 |
Source


|
| Record name | Cesium perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)





![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)
